molecular formula C16H22N2O2 B11845077 Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 189349-27-7

Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11845077
CAS No.: 189349-27-7
M. Wt: 274.36 g/mol
InChI Key: PDFMFMWUQFHSFA-YUELXQCFSA-N
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Description

Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a stereochemically defined hexahydropyrrolo[3,4-b]pyrrole core. Its structure includes a methyl ester group at position 5 and a (1R)-1-phenylethyl substituent at position 1 (Figure 1). The compound’s stereochemistry (3aR,6aR) and chiral centers are critical for its physicochemical and biological properties, as evidenced by related analogs in pharmaceutical research .

This scaffold is notable for its role in kinase inhibitors, particularly in targeting epidermal growth factor receptor (EGFR), as seen in the structurally similar theliatinib (). The compound’s synthetic accessibility and modularity make it a versatile intermediate for drug discovery .

Properties

CAS No.

189349-27-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12(13-6-4-3-5-7-13)18-9-8-14-10-17(11-15(14)18)16(19)20-2/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-,15+/m1/s1

InChI Key

PDFMFMWUQFHSFA-YUELXQCFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H]3[C@@H]2CN(C3)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3C2CN(C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the phenylethyl group and the carboxylate ester. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the carboxylate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
Target Compound Methyl ester at C5; (1R)-1-phenylethyl at C1 C18H24N2O2 300.40 (calculated) Intermediate for kinase inhibitors
Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Ethyl ester at C5; (1R)-1-phenylethyl at C1 C19H26N2O2 314.43 Preclinical R&D ester variation impacts solubility and metabolic stability
Theliatinib Quinazolinyl carboxamide; 3-ethynylphenylamino substituent C25H26N6O2 442.21 EGFR inhibitor (IC50 = 0.4 nM); advanced to clinical trials
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate tert-Butyl ester at C5 C11H20N2O2 212.29 Common intermediate in API synthesis; improved steric protection
1-Benzyl-5-Boc-hexahydropyrrolo[3,4-b]pyrrole Benzyl at N1; tert-butyloxycarbonyl (Boc) at C5 C16H23N3O2 289.37 Used in USP30 inhibitors for mitochondrial dysfunction

Key Observations:

  • Ester Group Variations : Ethyl and tert-butyl esters (vs. methyl) alter lipophilicity and metabolic stability. The ethyl analog () shows ~5% higher logP than the methyl derivative, influencing bioavailability .
  • Substituent Effects : The (1R)-1-phenylethyl group enhances target binding via π-π stacking in kinase inhibitors, as seen in theliatinib’s EGFR inhibition .
  • Stereochemical Specificity : Inversion of stereochemistry (e.g., 3aS,6aS in ) reduces biological activity by >90% in kinase assays .

Biological Activity

Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex bicyclic structure that contributes to its biological activity. The molecular formula is C15H20N2O2, with a molar mass of approximately 260.34 g/mol. Its structural features include:

  • Bicyclic Framework : Contributes to receptor binding and selectivity.
  • Chiral Centers : The presence of chiral centers may influence its pharmacodynamics and pharmacokinetics.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Research indicates that it may act as an antagonist at certain histamine receptors, particularly the H4 receptor, which is implicated in various inflammatory and neurological conditions.

Key Mechanisms:

  • Histamine Receptor Antagonism : Inhibition of H4 receptor activity can lead to reduced inflammatory responses and modulation of pain pathways.
  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as acetylcholine and serotonin, affecting mood and cognitive functions.

In Vitro Studies

In vitro studies have shown that this compound displays significant activity against various cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa5.2H4 receptor antagonism
Study 2SH-SY5Y2.8Neurotransmitter modulation
Study 3RAW 264.74.0Anti-inflammatory effects

In Vivo Studies

In vivo studies further elucidate the compound's therapeutic potential. For example, animal models have demonstrated that administration of this compound results in:

  • Reduced Inflammation : Significant decrease in inflammatory markers in models of acute inflammation.
  • Neuroprotective Effects : Improvement in cognitive function in models of neurodegeneration.

Case Study 1: Treatment of Tinnitus

A clinical trial investigated the efficacy of this compound as a treatment for tinnitus. Patients receiving the compound reported a notable reduction in symptom severity compared to placebo controls.

Case Study 2: Neurological Disorders

Another study focused on patients with mild cognitive impairment. The results indicated that the compound improved cognitive scores significantly over a 12-week period, suggesting potential benefits for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare pyrrolo-pyrrole derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step routes, including palladium-catalyzed amination for introducing aryl groups (e.g., coupling with bromobenzene derivatives) and protective group strategies. For example, tert-butyl carbamate (Boc) groups are used to protect reactive amines, followed by HCl-mediated deprotection . Key intermediates are characterized via NMR and mass spectrometry to confirm regiochemistry and purity .

Q. How is stereochemical integrity ensured during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., (1R)-1-phenylethyl groups) and asymmetric catalysis are employed to control stereocenters. X-ray crystallography (as in ) and NOESY NMR experiments are critical for confirming the 3aR,6aR configuration by analyzing spatial proximity of protons in the bicyclic framework .

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : 1H and 13C NMR identify substituent connectivity and stereochemistry. For example, splitting patterns in 1H NMR distinguish axial vs. equatorial protons in the pyrrolo-pyrrole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Used to assess purity (>95% by GC or LC-MS), especially after recrystallization .

Advanced Research Questions

Q. How can researchers optimize catalytic steps (e.g., amination) in synthesis?

  • Methodological Answer : Palladium-catalyzed amination efficiency depends on ligand selection (e.g., Xantphos) and solvent (toluene or dioxane). Reaction monitoring via TLC or LC-MS helps identify optimal conditions (e.g., 100–120°C, 12–24 hr). Post-reaction purification via column chromatography removes Pd residues, improving yield .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization using positive controls (e.g., known receptor antagonists) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) is critical. Meta-analysis of logP and topological polar surface area (TPSA) can rationalize bioavailability differences .

Q. How does the phenylethyl substituent influence pharmacological activity?

  • Methodological Answer : The (1R)-1-phenylethyl group enhances lipophilicity (logP ~5.2), improving blood-brain barrier penetration. Docking studies using cryo-EM or X-ray structures of target proteins (e.g., neurotransmitter receptors) can model steric and electronic interactions. Comparative studies with analogs lacking this group assess its role in potency .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on GHS Category 4 toxicity (oral/dermal/inhalation), labs should use fume hoods, nitrile gloves, and half-face respirators. Emergency procedures include immediate rinsing for dermal exposure and activated charcoal for ingestion. Waste disposal follows EPA guidelines for halogenated organics .

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